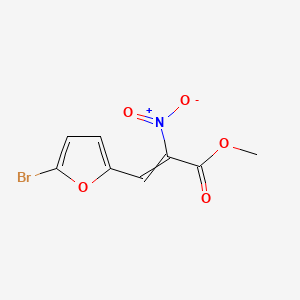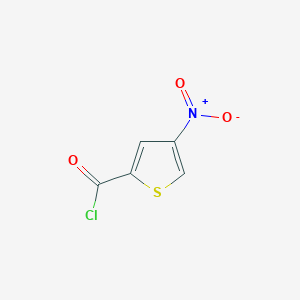
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction of amines and aryl halides . This reaction is carried out using 1 mol% PdCl2(P(o-Tolyl)3)2 with the addition of aryl bromides and N,N-diethylamino-tributyltin in toluene solvent heated at 100°C for three hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives with additional hydrogen atoms.
科学的研究の応用
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features.
Phenoxazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
71566-76-2 |
|---|---|
分子式 |
C22H21N3O |
分子量 |
343.4 g/mol |
IUPAC名 |
7-ethylimino-8-methyl-N-(2-methylphenyl)phenoxazin-3-amine |
InChI |
InChI=1S/C22H21N3O/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2/h5-13,24H,4H2,1-3H3 |
InChIキー |
AVGOJIBLEFBGQT-UHFFFAOYSA-N |
正規SMILES |
CCN=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)



![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)



